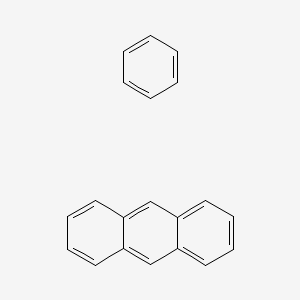
Anthracene--benzene (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene–benzene (1/1) is a compound formed by the combination of anthracene and benzene in a 1:1 ratio Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while benzene is a simple aromatic hydrocarbon with a single benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Anthracene can be synthesized through several methods, including the Haworth synthesis, which involves the treatment of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid. This intermediate is then heated with concentrated sulfuric acid to yield 9,10-anthraquinone, which is subsequently distilled with zinc dust to produce anthracene . Another method involves the Diels-Alder reaction, where anthracene is formed by the reaction of benzene and methylene dibromide .
Industrial Production Methods
Industrial production of anthracene typically involves the extraction from coal tar, which contains around 1.5% anthracene . The coal tar is distilled, and the anthracene is separated and purified through crystallization and other chemical processes.
化学反応の分析
Types of Reactions
Anthracene–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: Anthracene can be oxidized to form anthraquinone, a precursor for dyes.
Reduction: Reduction of anthracene can yield dihydroanthracene.
Substitution: Anthracene is more reactive than benzene in substitution reactions due to its extended conjugated system.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide is commonly used for the oxidation of anthracene to anthraquinone.
Reducing agents: Zinc dust is used in the reduction of anthraquinone to anthracene.
Catalysts: Aluminum chloride is used in Friedel-Crafts acylation reactions.
Major Products
Anthraquinone: Formed from the oxidation of anthracene.
Dihydroanthracene: Formed from the reduction of anthracene.
科学的研究の応用
Anthracene–benzene (1/1) has a wide range of applications in scientific research:
作用機序
The mechanism of action of anthracene–benzene (1/1) involves its interaction with molecular targets and pathways. For example, anthracene derivatives can inhibit the proliferation of keratinocytes and promote cell differentiation through mitochondrial dysfunction . Additionally, the production of free radicals may contribute to its biological effects.
類似化合物との比較
Similar Compounds
Naphthalene: Consists of two fused benzene rings and is less reactive than anthracene.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern, making it more reactive in certain reactions.
Benz[a]anthracene: A polycyclic aromatic hydrocarbon with four fused benzene rings, exhibiting different chemical properties compared to anthracene.
Uniqueness
Anthracene–benzene (1/1) is unique due to its combination of anthracene’s extended conjugated system and benzene’s stability. This combination results in a compound with interesting photophysical and photochemical properties, making it valuable for various applications in materials science and electronics .
特性
CAS番号 |
64560-10-7 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
anthracene;benzene |
InChI |
InChI=1S/C14H10.C6H6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;1-2-4-6-5-3-1/h1-10H;1-6H |
InChIキー |
QBCDNBQZQIXTGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C1.C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
関連するCAS |
25748-82-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


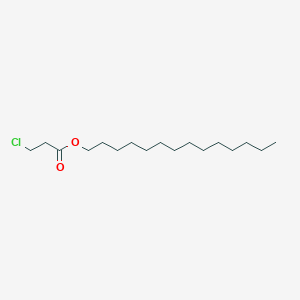
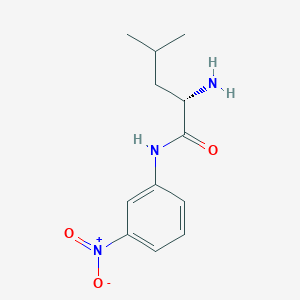
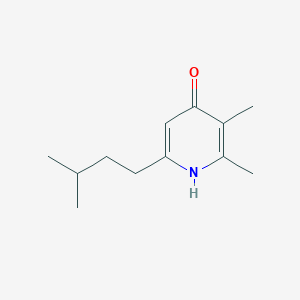
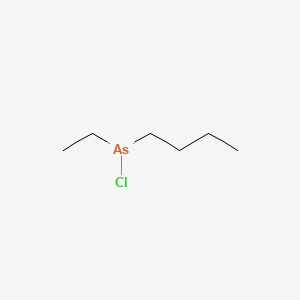
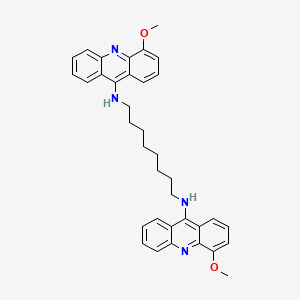
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
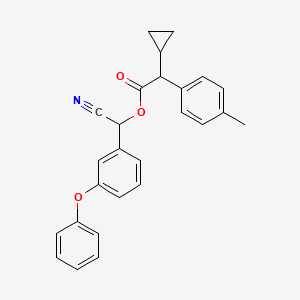
![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
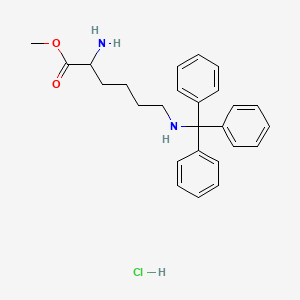

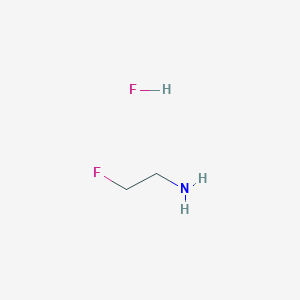
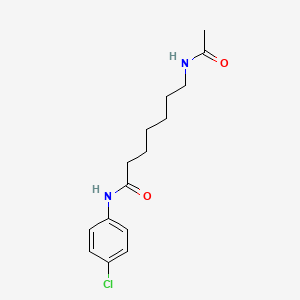
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
